N,N-diethyl-2-oxo-2-(1-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-1H-indol-3-yl)acetamide
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Overview
Description
N,N-DIETHYL-2-OXO-2-(1-{[(2-PHENYLETHYL)CARBAMOYL]METHYL}-1H-INDOL-3-YL)ACETAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIETHYL-2-OXO-2-(1-{[(2-PHENYLETHYL)CARBAMOYL]METHYL}-1H-INDOL-3-YL)ACETAMIDE typically involves the reaction of tryptamine with a suitable acylating agent. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions usually require refluxing the reactants in an appropriate solvent, such as acetonitrile, under controlled temperature and pressure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-DIETHYL-2-OXO-2-(1-{[(2-PHENYLETHYL)CARBAMOYL]METHYL}-1H-INDOL-3-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N,N-DIETHYL-2-OXO-2-(1-{[(2-PHENYLETHYL)CARBAMOYL]METHYL}-1H-INDOL-3-YL)ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N,N-DIETHYL-2-OXO-2-(1-{[(2-PHENYLETHYL)CARBAMOYL]METHYL}-1H-INDOL-3-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole derivative with similar biological activities.
Indole-3-acetic acid: A plant hormone with structural similarities and diverse biological functions.
Uniqueness
N,N-DIETHYL-2-OXO-2-(1-{[(2-PHENYLETHYL)CARBAMOYL]METHYL}-1H-INDOL-3-YL)ACETAMIDE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C24H27N3O3 |
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Molecular Weight |
405.5 g/mol |
IUPAC Name |
N,N-diethyl-2-oxo-2-[1-[2-oxo-2-(2-phenylethylamino)ethyl]indol-3-yl]acetamide |
InChI |
InChI=1S/C24H27N3O3/c1-3-26(4-2)24(30)23(29)20-16-27(21-13-9-8-12-19(20)21)17-22(28)25-15-14-18-10-6-5-7-11-18/h5-13,16H,3-4,14-15,17H2,1-2H3,(H,25,28) |
InChI Key |
ULBGJCUPHXZGLV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)NCCC3=CC=CC=C3 |
Origin of Product |
United States |
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